Dynemicin H

Description

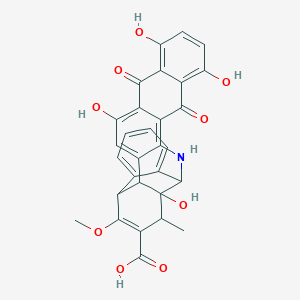

Structure

3D Structure

Properties

IUPAC Name |

3,20,23,27-tetrahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23NO9/c1-10-17(29(37)38)27(40-2)18-11-5-3-4-6-12(11)28-30(10,39)23(18)13-9-16(34)21-22(24(13)31-28)26(36)20-15(33)8-7-14(32)19(20)25(21)35/h3-10,18,23,28,31-34,39H,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMIBTQDHCFPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C2C3C1(C(C4=CC=CC=C24)NC5=C6C(=C(C=C35)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926549 | |

| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129985-03-1 | |

| Record name | Dynemicin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129985031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Characterization of Dynemicin H As a Biotransformation Product

Methodologies for the Isolation of Dynemicin H from Reaction Mixtures

The isolation of Dynemicin H typically involves chromatographic techniques, often following chemical reactions or fermentation processes. One key method described involves the reaction of Dynemicin A with methyl thioglycolate or NADPH, which leads to the formation of Dynemicin H as a major product. High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating Dynemicin H from other reaction products and starting materials, allowing for its purification and subsequent characterization researchgate.net.

Spectroscopic Identification of Dynemicin H Structural Features

Spectroscopic methods are indispensable for confirming the structure of Dynemicin H. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like COSY and HMBC, along with Mass Spectrometry (MS), are routinely employed.

A defining characteristic of Dynemicin H is the aromatized nature of its enediyne core. Unlike the parent Dynemicin A, which contains a reactive enediyne moiety, Dynemicin H results from a transformation where this core has undergone cyclization and aromatization. This structural feature is readily identifiable through characteristic shifts in NMR spectra, particularly changes in the chemical shifts of protons and carbons associated with the enediyne ring system pnas.orgnih.gov. The aromatized enediyne core in Dynemicin H is a result of a Bergman cyclization, leading to a stable benzene (B151609) ring iucr.org.

Dynemicin H has been spectroscopically identified as a C-8 hydrogen analogue of other dynemicins, such as Dynemicins L and N researchgate.net. This designation signifies a specific substitution pattern or modification at the C-8 position of the molecule, which, in conjunction with the aromatized enediyne core, distinguishes it from its precursors and related compounds. The molecular formula for Dynemicin H has been reported as C30H23NO9 researchgate.net.

Crystallographic Analysis of Aromatized Dynemicin Derivatives

While direct crystallographic data for Dynemicin H itself might be limited in the publicly accessible literature, studies on related aromatized dynemicin derivatives provide crucial insights into the structural implications of enediyne aromatization. Crystallographic analysis of such derivatives confirms the structural changes, including the formation of the aromatic ring from the enediyne system. These studies are vital for understanding how structural modifications affect the molecule's properties and potential interactions. For instance, the aromatized derivative of Dynemicin, obtained by treatment with HCl, was characterized by NMR and X-ray crystallographic methods, confirming the transformation of the enediyne core into an aromatic structure pnas.org.

Mechanistic Pathways Leading to Dynemicin H Formation

Reductive Activation of Dynemicin A to Yield Dynemicin H

The primary trigger for the conversion of Dynemicin A to Dynemicin H is reductive activation. This process involves the reduction of the anthraquinone (B42736) moiety within the Dynemicin A structure, which initiates a cascade of intramolecular reactions. pnas.orgpsu.edu This activation can be accomplished by biological reducing agents or synthetic thiol compounds. wikipedia.org

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serves as a key biological reductant capable of activating Dynemicin A. wikipedia.org The reaction between Dynemicin A and NADPH leads to the formation of Dynemicin H as the major product. researchgate.netnih.gov The mechanism commences with the reduction of the quinone portion of the anthraquinone system to a hydroquinone. pnas.org This initial reduction is the pivotal step that triggers the subsequent conformational changes. Following the reduction, the epoxide ring, a site of significant strain, opens. This event is followed by tautomerization and the eventual aromatization of the enediyne core, a process related to the Bergman cyclization, to yield the stable Dynemicin H structure. psu.edusmu.edu While the primary function of NADPH-induced activation is often discussed in the context of generating a DNA-cleaving biradical, the formation of the inactive Dynemicin H represents a significant and competing pathway. researchgate.netnih.gov

Thiols, such as methyl thioglycolate and the biological cofactor glutathione (B108866), are also effective in reductively activating Dynemicin A. wikipedia.orgpnas.org The reaction of Dynemicin A with methyl thioglycolate has been shown to yield Dynemicin H as the principal product. researchgate.netnih.gov Similar to the NADPH pathway, the thiol initiates the reduction of the anthraquinone core. psu.edu This leads to the characteristic sequence of epoxide ring opening and subsequent rearrangement to form the aromatized enediyne system of Dynemicin H. researchgate.netnih.gov The DNA cleavage pattern induced by methyl thioglycolate activation is notably similar to that produced by NADPH activation, suggesting a commonality in the reactive species generated after the initial reductive event. researchgate.netnih.gov

Nucleophilic Activation of Dynemicin A Resulting in Dynemicin H

In addition to a purely reductive mechanism, certain agents can activate Dynemicin A through a nucleophilic pathway that also culminates in the formation of Dynemicin H. When methyl thioglycolate reacts with Dynemicin A, it can act as a nucleophile. researchgate.netnih.gov This reaction yields two primary products: the major product, Dynemicin H, and a minor product identified as Dynemicin S. researchgate.netnih.gov

Reaction Intermediates and Transition States in Dynemicin H Generation

The conversion of Dynemicin A to Dynemicin H proceeds through a series of short-lived, high-energy species. While the primary focus of many studies is the p-benzyne biradical responsible for DNA cleavage, the pathway to Dynemicin H involves related, yet distinct, intermediates. psu.edu

The initial activation, whether by NADPH or thiols, generates a hydroquinone intermediate from the reduction of the anthraquinone moiety. pnas.org This is a critical, albeit transient, species. The increased electron density in the molecule following reduction facilitates the opening of the strained epoxide ring, leading to a putative quinone methide intermediate . pnas.org

From this point, the molecule is poised for rearrangement. The process leading to the aromatized core of Dynemicin H is a variation of the Bergman cyclization pathway. psu.edu This involves complex transition states where the geometry of the 10-membered enediyne ring is significantly altered. smu.edu The final steps involve hydrogen atom abstraction or protonation events that quench the reactive intermediates, leading to the stable, fully aromatic ring system characteristic of Dynemicin H. pnas.org Computational studies have been employed to model the transition state structures and energies involved in the Bergman cyclization, confirming that the activation process significantly lowers the energy barrier for this rearrangement. smu.edu

Comparative Analysis of Dynemicin A Activation by Various Agents

Research comparing NADPH and glutathione has shown variations in the efficiency of DNA cleavage, which indirectly reflects the partitioning between the DNA-damaging pathway and the formation of inactive products like Dynemicin H. For instance, in one study, activation of Dynemicin A by NADPH resulted in a higher DNA cleavage efficiency compared to activation by glutathione. psu.edu Conversely, for a synthetic dideoxydynemicin analog, glutathione was the more efficient activator. psu.edu This highlights that the nature of the activating agent can influence the reaction's outcome. The reaction with methyl thioglycolate is unique in that it also produces the stable nucleophilic adduct, Dynemicin S, a product not observed with NADPH activation. researchgate.netnih.gov

Table 1: Products of Dynemicin A Activation

| Activating Agent | Major Product | Minor Product(s) | Activation Mechanism | Reference |

|---|---|---|---|---|

| NADPH | Dynemicin H | Not specified | Reductive | researchgate.netnih.gov |

| Methyl Thioglycolate | Dynemicin H | Dynemicin S | Reductive & Nucleophilic | researchgate.netnih.gov |

| Glutathione | DNA cleavage products, Aromatized products | Not specified | Reductive | psu.edupnas.org |

Impact of Aromatization on the Dna Modifying Activity of Dynemicin H

Absence of DNA Cleavage Activity in Dynemicin H

Dynemicin H has been identified as a C-8 hydrogen analogue of other dynemicins, distinguished by an aromatized enediyne core nih.gov. Crucially, experimental investigations have demonstrated that Dynemicin H exhibits no DNA cleavage activity nih.gov. This stark contrast to the potent DNA-damaging effects of Dynemicin A underscores the critical role of the enediyne core's structural integrity and reactivity in mediating the compound's biological function. The absence of DNA cleavage in Dynemicin H is a direct consequence of the structural alteration leading to aromatization, which prevents the activation cascade necessary for DNA damage.

Mechanistic Explanation for the Loss of Reactivity in Aromatized Enediyne Systems

The loss of DNA-modifying activity in Dynemicin H can be attributed to the specific structural changes that result in its aromatized enediyne core. These changes disrupt the critical molecular events that underpin the DNA-cleaving mechanism of enediynes.

Inhibition of Bergman Cycloaromatization in Dynemicin H

The hallmark of active enediynes is their ability to undergo Bergman cycloaromatization, a thermal or photochemical rearrangement that converts the enediyne moiety into a highly reactive para-benzyne diradical organic-chemistry.orgnih.govwikipedia.orgdigitellinc.comrsc.org. This cyclization is a high-energy process that requires a specific geometric arrangement of the triple bonds within the enediyne ring system organic-chemistry.orgwikipedia.org. In Dynemicin H, the aromatization of the enediyne core implies a stabilization of the molecule through the formation of a more stable aromatic system. This structural transformation inherently alters the electronic and geometric configuration of the enediyne, thereby introducing a significant barrier or completely inhibiting the Bergman cycloaromatization pathway digitellinc.com. The aromatized state renders the molecule incapable of undergoing the precise ring closure required to generate the active diradical intermediate.

Altered Radical Formation Capabilities in Dynemicin H

The direct consequence of the inhibited Bergman cycloaromatization in Dynemicin H is the failure to form the crucial para-benzyne diradical organic-chemistry.orgoup.comnih.govpnas.orgnih.govwikipedia.orgdigitellinc.comrsc.org. This diradical is the effector molecule responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, initiating the cascade of events that leads to DNA strand breaks oup.compnas.orgnih.gov. Without the formation of this reactive species, Dynemicin H cannot engage with DNA in a manner that causes damage. The aromatized structure effectively "quenches" the potential for radical generation, rendering the molecule inert with respect to DNA cleavage.

Contrasting the Reactivity Profile of Dynemicin H with Activated Dynemicin A

The difference in biological activity between Dynemicin A and Dynemicin H highlights the sensitivity of the enediyne DNA-cleaving mechanism to structural modifications. Dynemicin A, upon activation by reducing agents such as NADPH or thiols, initiates a cascade: reduction of its anthraquinone (B42736) moiety, followed by epoxide opening, which then triggers the Bergman cycloaromatization wikipedia.orgnih.govsci-hub.sepnas.org. This process culminates in the formation of the DNA-damaging diradical wikipedia.orgpnas.orgnih.govsci-hub.sepnas.org. In contrast, Dynemicin H, due to its aromatized enediyne core, is unable to proceed through these critical activation and cyclization steps. The molecule's stabilized, aromatized structure prevents the Bergman cycloaromatization and subsequent diradical formation, thereby negating its DNA-cleaving potential nih.gov. This comparison underscores that while Dynemicin A functions as a potent DNA-cleaving agent through a precisely orchestrated series of chemical transformations, Dynemicin H represents a structurally altered, inactive analogue where the fundamental requirement for diradical generation has been circumvented by aromatization.

Compound List:

Dynemicin H

Dynemicin A

Dynemicin L

Dynemicin N

Dynemicin S

Chemical Synthesis and Derivatization Strategies Relevant to Dynemicin H

Total Synthesis Approaches to Dynemicin A and Structurally Related Enediynes

The total synthesis of dynemicin A, the most studied member of the dynemicin family, has been a significant milestone in organic synthesis. Its structure, which uniquely fuses components of anthracycline and enediyne antibiotics, required the development of novel and highly strategic synthetic routes. proquest.com These approaches have been pivotal in confirming the structure and absolute configuration of the natural product and have provided access to analogues with diverse structural modifications. nih.gov

A convergent synthesis strategy is highly efficient for constructing complex molecules by preparing key fragments independently before combining them in the final stages. wikipedia.org This approach has been successfully applied to the total synthesis of (+)-dynemicin A.

One prominent synthesis involves the late-stage coupling of two complex, enantiomerically pure fragments: a quinone imine and an isobenzofuran. nih.govacs.org This convergent route allows for significant structural variability in either fragment, facilitating the creation of a diverse library of dynemicin analogues. acs.orgacs.org The key final step is a Diels-Alder cycloaddition between the quinone imine and the isobenzofuran, followed by an oxidative workup to yield the natural product. acs.org The synthesis of the quinone imine fragment itself is a multistep process, starting from simple precursors and building up the required complexity and stereochemistry. acs.org

Another successful total synthesis utilized a different convergent strategy, focusing on the closure of the 10-membered enediyne ring on a pre-formed dihydroquinoline derivative. acs.orgacs.org A key transformation in this route was a novel bis-iodoalkyne/distannylethylene interpolative coupling to construct the cyclic enediyne core. acs.org The final assembly of the anthraquinone (B42736) portion was achieved by condensing an iminoquinone ketal with a homophthalic anhydride (B1165640) derivative. proquest.comacs.org This approach also provides flexibility for modifications, particularly in the D and E rings of the molecule. proquest.com

| Synthetic Approach | Key Fragments | Key Coupling Reaction | Reference |

|---|---|---|---|

| Myers et al. | Quinone imine and Isobenzofuran | Diels-Alder Cycloaddition | acs.orgthieme-connect.com |

| Danishefsky et al. | TEOC-protected Dihydroquinoline and Homophthalic Anhydride derivative | Palladium-catalyzed interpolative coupling and Condensation | acs.orgacs.org |

Control of stereochemistry is paramount in the synthesis of dynemicin and its analogues, as the specific spatial arrangement of atoms is critical for its biological activity. Synthetic strategies have incorporated various stereoselective reactions to establish the correct configurations at multiple chiral centers. For instance, an intramolecular Diels-Alder reaction was used to control the cis-relationship between C4 and C7. acs.org Similarly, the installation of the ethynyl (B1212043) group at C2 was directed by a temporary steric control unit. proquest.comacs.org

The development of stereoselective syntheses has been instrumental in preparing analogues designed specifically for studying the Bergman cyclization, the key aromatization event responsible for DNA cleavage. By systematically altering the stereochemistry or substituting groups around the enediyne core, chemists can modulate the strain of the 10-membered ring and, consequently, the activation energy required for the cycloaromatization reaction. proquest.com The synthesis of diastereoisomeric simplified dynemicin analogues has been reported, where a key step involved the regio- and diastereoselective functionalization of a quinoline (B57606) precursor. nih.gov These synthetic analogues provide valuable tools to investigate how stereochemistry influences the rate and efficiency of the aromatization cascade.

Design and Synthesis of Modified Dynemicin H Analogues for Mechanistic Probing

The synthesis of modified analogues is a powerful tool for dissecting the complex mechanism of action of dynemicin. By altering specific functional groups, researchers can probe their roles in DNA recognition, bioreductive activation, and the subsequent DNA cleavage process. The convergent nature of the total syntheses of dynemicin A is particularly well-suited for this purpose, as it allows for the preparation of analogues with wide structural variability. nih.gov

Synthetic efforts have focused on several key areas:

Modifications of the Anthraquinone Moiety: The anthraquinone part of dynemicin is responsible for DNA intercalation and is also the trigger for its activation. Analogues with modified A-rings have been created using mutasynthesis, a technique that combines chemical synthesis of a modified precursor with the biosynthetic machinery of a mutant bacterial strain. nih.gov These modifications aim to tune the DNA binding affinity and the reductive activation potential of the molecule. nih.gov

Simplification of the Core Structure: Simplified dynemicin analogues have been synthesized to pinpoint the minimal structural requirements for activity. nih.gov These studies often involve replacing complex parts of the molecule with simpler structures while retaining the core enediyne functionality. The synthesis of these simplified models often relies on key reactions like the Stille coupling to form the 10-membered enediyne ring. nih.gov

Installation of Reactive Handles: To facilitate further modifications, such as conjugation to antibodies for targeted delivery, analogues have been synthesized with reactive handles. nih.gov These handles, for example, can be installed on the aromatic rings during the synthetic sequence, allowing for regioselective attachment of linkers. nih.gov

These designed analogues, once synthesized, are evaluated for their ability to cleave DNA, providing direct insight into how specific structural changes impact the mechanistic pathway. nih.govnih.gov

Synthetic Methodologies for the Preparation of Aromatized Enediyne Systems

The Bergman cyclization of the enediyne core results in the formation of a highly reactive p-benzyne diradical, which subsequently abstracts hydrogen atoms from the DNA backbone, leading to an aromatized, stable benzene (B151609) or naphthalene (B1677914) derivative. acs.orgrsc.org The study of these aromatized products is crucial for understanding the final steps of the DNA cleavage mechanism. Synthetic methodologies have been developed to directly prepare these aromatized systems, which can serve as standards for comparison with the products formed during DNA cleavage experiments.

Several methods exist for inducing the aromatization of enediyne systems in a controlled manner:

Thermal and Photochemical Methods: The Bergman cyclization can be induced by heat or light. rsc.org However, these conditions can be harsh. Iterative methodologies involving thermal Bergman cyclization have been used to synthesize polycyclic aromatic systems like substituted anthracenes. rsc.org

Metal-Catalyzed Aromatization: A milder and more versatile approach involves the use of metal catalysts. Ruthenium complexes, for example, can catalyze the aromatization of enediynes through the nucleophilic addition of various agents (water, alcohols, anilines) to the alkyne functionality, leading to a range of functionalized benzene derivatives. acs.org This method is synthetically useful due to its high regioselectivity. acs.org Platinum and magnesium complexes have also been shown to promote the aromatization process under smooth conditions. rsc.org

| Method | Conditions/Reagents | Key Features | Reference |

|---|---|---|---|

| Thermal Cycloaromatization | High Temperature (>150 °C) | Can be used for polycyclic aromatic synthesis; often requires harsh conditions. | rsc.org |

| Ruthenium-Catalyzed Aromatization | TpRu(PPh3)(CH3CN)2PF6, Nucleophile (e.g., water, alcohol, aniline), 100 °C | Mild conditions, high regioselectivity, synthesis of functionalized aromatics. | acs.org |

| Other Metal-Catalyzed Methods | PtCl2, MgCl2, (η5-C5Me5)MII(CH3CN)3+ | Smooth reaction conditions, can be influenced by chelation effects. | rsc.org |

These synthetic strategies provide access to the final, aromatized forms of the enediyne core, enabling detailed structural and mechanistic studies that complement research on the reactive intermediates.

Biosynthetic Investigations into the Dynemicin Pathway Relevant to Dynemicin H Precursors

Identification of the Dynemicin Biosynthetic Gene Cluster in Micromonospora chersina

Dynemicin A is a naturally occurring antitumor compound produced by the bacterium Micromonospora chersina. wikipedia.org The biosynthetic gene cluster responsible for dynemicin production in Micromonospora chersina ATCC53710 has been identified and characterized. nih.govoup.com Cloning and sequence analysis of a 76 kb genomic region revealed a collection of genes that are conserved among known enediyne biosynthetic loci. nih.govoup.com

Initial studies surprisingly found that the genes for the biosynthesis of the anthraquinone (B42736) portion of dynemicin were not located within this primary gene cluster, suggesting that the genes for the enediyne core and the anthraquinone moiety are located in different chromosomal regions. nih.govoup.com However, more recent research has provided evidence that a single polyketide synthase, DynE8, is responsible for producing the core scaffolds of both the enediyne and the anthraquinone components. nih.gov

| Gene | Proposed Function in Dynemicin Biosynthesis | Reference |

| dynE8 | Enediyne polyketide synthase (PKS) responsible for both enediyne and anthraquinone core scaffolds. | nih.gov |

| dynU14 | Essential for enediyne core biosynthesis. | nih.govoup.com |

| dynU15 | Essential for enediyne core biosynthesis. | nih.govoup.com |

| orf23 | A tailoring oxidase gene required for dynemicin production. | nih.govoup.com |

Role of Polyketide Synthases (PKS) in Enediyne Core Biosynthesis

The biosynthesis of the dynemicin enediyne core is initiated by a specialized iterative type I polyketide synthase (PKS), often referred to as an enediyne PKS (PKSE). wikipedia.orgiucr.orgnih.gov In the dynemicin pathway, the key PKSE is DynE8. nih.gov This enzyme is responsible for the iterative condensation of acetate (B1210297) units to form a linear polyketide chain. mdpi.comfrontiersin.org

Unlike the modular type I PKSs that contain a series of distinct modules for each condensation and modification step, iterative type I PKSs like DynE8 utilize a single set of catalytic domains multiple times to generate the polyketide backbone. mdpi.com The product of DynE8 is a β-hydroxyhexaene, which serves as a common precursor for both the enediyne and anthraquinone portions of dynemicin. nih.govresearchgate.net This dual role of a single PKS in producing precursors for two distinct structural moieties of the final natural product is a noteworthy feature of dynemicin biosynthesis. nih.gov

Subsequent enzymatic modifications of this polyketide precursor lead to the formation of the characteristic 10-membered enediyne ring. iucr.orgnih.gov

Mutasynthesis and Precursor-Directed Biosynthesis for Dynemicin Derivatives

The complexity of the dynemicin structure presents significant challenges for its total chemical synthesis, making it difficult to generate a library of analogs for clinical evaluation. digitellinc.com Mutasynthesis and precursor-directed biosynthesis offer a promising alternative approach to produce novel dynemicin derivatives. nih.govnih.gov

This strategy involves creating a mutant strain of the producing organism that is blocked at a specific step in the biosynthetic pathway. nih.govnih.gov This "blocked mutant" is then supplied with synthetic analogs of the natural intermediate that it can no longer produce. nih.govnih.gov The downstream enzymes in the pathway can then process these synthetic precursors to generate novel dynemicin derivatives. nih.govnih.gov

A key intermediate in the biosynthesis of all anthraquinone-fused enediynes is an iodoanthracene-γ-thiolactone. digitellinc.comnih.gov Researchers have identified and deleted the gene orf15, which is essential for the generation of this intermediate. digitellinc.comnih.gov The resulting Δorf15 mutant is unable to produce dynemicin. digitellinc.comnih.gov However, when synthetic analogs of the iodoanthracene-γ-thiolactone are fed to this mutant, the biosynthetic machinery successfully incorporates them to produce a library of unnatural dynemicin analogs. digitellinc.comnih.gov This approach allows for the targeted modification of the A-ring of the anthraquinone motif, which could potentially enhance DNA binding and modulate the bioreductive activation of the enediyne core for DNA cleavage. nih.govnih.gov

Advanced Analytical and Computational Methodologies in Dynemicin H Research

High-Resolution Spectroscopic Techniques for Dynemicin H Characterization

Elucidating the precise molecular structure of Dynemicin H and its related compounds relies heavily on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. These techniques are instrumental in confirming the presence of the characteristic enediyne core, the fused ring systems, and any peripheral functional groups nih.govnih.govresearchgate.net.

For instance, ¹H NMR spectra of Dynemicin A (a closely related and extensively studied enediyne) have revealed characteristic signals for the enediyne hydrogens, typically appearing in the range of δ 5.69–5.83 ppm. Shifts in specific protons, such as a C-ring hydrogen being shifted upfield by approximately 1.5 ppm or a C10 hydrogen showing a downfield shift of about 0.7 ppm, provide crucial insights into structural modifications or interactions nih.gov. ¹³C NMR spectroscopy complements this by identifying distinct carbon environments, including those in aromatic regions (δ 150–160 ppm) for cycloaromatized derivatives nih.govnih.gov.

Table 1: Key Spectroscopic Data for Dynemicin-Related Intermediates

| Compound / Feature | Spectroscopic Technique | Observed Value / Description | Reference |

| Dynemicin A (Enediyne H) | ¹H NMR | δ 5.83, 5.69 ppm (enediyne hydrogens) | nih.gov |

| Dynemicin A (C-ring H) | ¹H NMR | ~1.5 ppm upfield shift (relative to a reference) | nih.gov |

| Dynemicin A (C10 H) | ¹H NMR | ~0.7 ppm downfield shift (relative to a reference) | nih.gov |

| Intermediate 5 | EI-MS [M]⁺ | m/z = 361.9268 (Formula: C₁₅H₇IOS) | nih.gov |

| Intermediate 4 | ESI-MS [M+H]⁺ | m/z = 237.0370 (Formula: C₁₅H₈OS) | nih.gov |

Computational Modeling of Dynemicin H Formation and Reactivity

Computational chemistry plays a pivotal role in understanding the fundamental reactivity of the enediyne core, particularly the Bergman cyclization, which is central to Dynemicin H's DNA-cleaving mechanism. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are the primary tools employed.

Density Functional Theory (DFT) Studies of Bergman Cyclization Energetics

DFT calculations, commonly utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), are extensively used to model the Bergman cyclization of enediynes, including Dynemicin A. These studies aim to determine activation energies, reaction enthalpies, and transition state geometries, providing quantitative insights into the molecule's thermal stability and propensity to undergo cyclization. For Dynemicin A, DFT calculations have estimated the activation barrier for the Bergman cyclization to be around 19.4–19.7 kcal/mol. The reaction is found to be slightly endothermic, with an energy barrier for the retro-Bergman reaction calculated at approximately 21.4 kcal/mol smu.edu. Such computational data is crucial for predicting the molecule's behavior under physiological conditions and for designing synthetic analogs with modulated reactivity smu.eduutexas.edusmu.edunih.govacs.orgusc.edu. DFT is also employed to investigate the singlet-triplet splitting of the reactive biradical intermediate, which is critical for its biological activity smu.edu.

Table 2: DFT Calculated Energetics for Dynemicin A Bergman Cyclization

| Parameter | Computational Method | Value (kcal/mol) | Reference |

| Activation Barrier (ΔH‡) | B3LYP/3-21G | 19.4 | smu.edu |

| Activation Barrier (ΔH‡) | B3LYP/6-31G(d) | 19.7 | smu.edu |

| Reaction Energy (ΔHᵣ) | B3LYP/3-21G | -2.1 | smu.edu |

| Retro-Bergman Barrier | B3LYP/3-21G | 21.4 | smu.edu |

Molecular Dynamics Simulations of Aromatized Enediyne Conformations

Molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of Dynemicin H and its intermediates. These simulations are particularly valuable for understanding how the molecule interacts with its biological environment, such as the minor groove of DNA, and how its conformation influences its reactivity smu.edunih.govresearchgate.netbroadinstitute.orgnih.gov. MD studies can reveal how structural features, like substituents or the binding to DNA, affect the enediyne's ability to adopt a geometry conducive to Bergman cyclization. For example, simulations can illustrate how a molecule adjusts to fit within the DNA minor groove or how steric interactions arising from specific substituents can hinder or facilitate the conformational changes required for aromatization nih.govbroadinstitute.org. This understanding is vital for rational drug design, aiming to optimize the molecule's targeting and activation mechanisms smu.edunih.gov.

Mass Spectrometry-Based Approaches for Reaction Product Identification

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing reaction products and metabolic intermediates of Dynemicin H. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), Electron Ionization Mass Spectrometry (EI-MS), and High-Resolution Mass Spectrometry (HRMS) are routinely used. HRMS is particularly critical for determining the precise mass-to-charge ratio (m/z) of ions, enabling the accurate determination of elemental compositions and thus the confirmation of proposed structures for Dynemicin H or its derivatives and metabolites nih.govacs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful combinations for separating complex mixtures and identifying individual components based on their mass and fragmentation patterns. For instance, studies have identified various intermediates in Dynemicin biosynthesis using EI-MS and HRMS, such as an iodoanthracene derivative (compound 5) with a measured [M]⁺ ion at m/z 361.9268, consistent with a C₁₅H₇IOS formula, and a related compound (4) with an [M+H]⁺ ion at m/z 237.0370, corresponding to C₁₅H₈OS nih.gov. These mass spectrometric analyses provide definitive evidence for the structures of these intermediates and products, aiding in the elucidation of biosynthetic pathways and reaction mechanisms nih.govacs.orgpsu.edu.

Compound List:

Dynemicin H

Dynemicin A

Compound 4

Compound 5

Future Research Trajectories in Dynemicin H Chemical Biology

Elucidating Undiscovered Aromatization Pathways of Dynemicins

The characteristic DNA-cleaving activity of dynemicins is initiated by the cycloaromatization of the enediyne core, typically via the Bergman cyclization tandfonline.comnih.govpnas.orgsmu.edunih.govnih.govnih.govbroadinstitute.orgnih.govnih.govsrce.hr. This process is usually triggered by reduction, often mediated by cellular reductants like NADPH or thiols, which leads to the reduction of the anthraquinone (B42736) moiety and subsequent opening of an epoxide ring, thereby lowering the activation energy for the cyclization tandfonline.comnih.govpnas.orgsmu.edubroadinstitute.org.

Future research should focus on:

Identifying novel triggers and catalysts: While reduction is the primary known trigger, exploring other cellular conditions, enzymes, or even photochemical activation mechanisms could reveal alternative pathways for enediyne activation. The specific pathway leading to the formation of Dynemicin H, described as an "aromatized form of dynemicin A" with reduced activity , warrants detailed investigation to understand its formation and potential biological significance.

Mapping the complete reaction cascade: Elucidating the precise intermediates and transition states involved in the aromatization of dynemicins under various conditions can provide critical insights into their reactivity and stability. This could involve advanced spectroscopic techniques and computational modeling.

Investigating the role of the anthraquinone: Beyond its role in DNA intercalation and reduction, the anthraquinone moiety might participate in or modulate other aspects of the aromatization process, potentially through redox cycling or interaction with cellular machinery.

Designing Chemical Tools Based on Dynemicin H's Inactivity Profile

Dynemicin H is noted for its "low" activity and is described as an "aromatized form of dynemicin A" . This suggests that Dynemicin H may represent a stable, deactivated, or modified state of the parent compound. Leveraging this "inactivity profile" can open new avenues for designing chemical tools:

Prodrug development: If Dynemicin H is a stable, less toxic precursor, it could be engineered into a prodrug. This would involve designing modifications that restore its latent enediyne warhead's reactivity only upon encountering specific cellular triggers or environments, thereby enhancing target specificity and reducing off-target toxicity.

Molecular probes: The unique structural features or interactions of Dynemicin H, even in its less active state, could be exploited to develop molecular probes. These probes could be used to study the metabolism of enediynes, investigate pathways of enediyne inactivation or repair, or to probe specific cellular compartments or DNA-associated processes.

Inhibitor design: Understanding why Dynemicin H is inactive might reveal specific molecular interactions or structural requirements for enediyne activation. This knowledge could be used to design inhibitors of enediyne activation pathways or related cellular processes.

Structure-activity relationship (SAR) studies: Comparing the activity and properties of Dynemicin A with Dynemicin H can provide critical SAR data, helping to pinpoint the structural elements responsible for both activation and inactivation.

Engineering Biosynthetic Pathways for Controlled Dynemicin Derivatization

The biosynthesis of dynemicins is a complex process initiated by a conserved polyketide synthase (PKS), notably DynE8, which is responsible for the formation of both the enediyne core and the anthraquinone moiety ufl.edunih.goveurekaselect.comnih.govnih.govbiorxiv.orgresearchgate.net. This intricate pathway involves numerous tailoring enzymes, including cytochromes P450 and glycosyltransferases, which further modify the nascent molecule nih.govpnas.orgacs.orgresearchgate.net.

Future research in this area could focus on:

Metabolic engineering of the dynemicin BGC: Manipulating the genes within the dynemicin biosynthetic gene cluster (BGC) offers a powerful strategy to generate novel dynemicin derivatives. This includes gene knockouts, overexpression, or heterologous expression in engineered hosts ufl.edunih.goveurekaselect.comnih.govresearchgate.netasm.orgasm.org.

Precursor-directed biosynthesis: Supplying modified biosynthetic precursors, such as altered anthraquinone building blocks, to the producing organism can lead to the synthesis of novel dynemicin analogs that are inaccessible through direct chemical modification of the natural product researchgate.net.

Enzyme engineering: Modifying the substrate specificity or catalytic activity of key biosynthetic enzymes, such as the PKS or tailoring enzymes, could yield dynemicin derivatives with altered structural features or functional properties. For example, understanding the roles of enzymes like DynE13 and DynA1 in anthraquinone formation acs.orgresearchgate.net could guide efforts to create analogs with modified chromophores.

Combinatorial biosynthesis: Combining genes from different enediyne BGCs or introducing synthetic genes could create hybrid molecules with unique properties, expanding the chemical diversity of dynemicin-like compounds eurekaselect.com.

Exploring the Broader Chemical Space of Aromatized Enediynes and their Biological Relevance

Dynemicins belong to a larger family of enediyne natural products, including calicheamicins, esperamicins, neocarzinostatins, and tiancimycins, all of which share the characteristic enediyne core responsible for DNA cleavage tandfonline.comwikipedia.orgufl.edunih.govnih.govnih.govsrce.hreurekaselect.comnih.govtandfonline.comwikipedia.orgmedchemexpress.comresearchgate.net. These compounds exhibit potent antitumor and antibiotic activities, making them valuable leads for drug discovery.

Future research should explore:

Discovery of novel enediynes: Employing genome mining techniques and high-throughput screening methods on microbial genomes can uncover new, potentially "cryptic" enediyne biosynthetic gene clusters, leading to the discovery of novel enediyne structures with unique biological activities nih.govasm.orgresearchgate.net.

Synthetic exploration: Developing innovative synthetic methodologies to access diverse enediyne analogs, including those with modified enediyne cores, peripheral moieties, or activation triggers, is crucial for structure-activity relationship studies and drug design tandfonline.comnih.govpsu.educapes.gov.bracs.orgnih.gov. This includes exploring alternative aromatization pathways, such as metal-catalyzed reactions acs.org.

Expanding therapeutic applications: Beyond anticancer therapy, the potent antimicrobial activity of some enediynes suggests potential applications in combating bacterial infections, particularly those involving antibiotic-resistant strains.

By pursuing these research trajectories, the chemical biology of dynemicins, and specifically Dynemicin H, can be further elucidated, paving the way for novel therapeutic strategies and a deeper understanding of these fascinating natural products.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Dynemicin H, and how can researchers validate its purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including enediyne core formation and functional group modifications. Validate purity using HPLC (≥95% purity threshold) and structural integrity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by adhering to NIH guidelines for reporting experimental conditions, including solvent systems, reaction temperatures, and catalyst concentrations . Cross-validate spectral data with published reference libraries to confirm assignments .

Q. What in vitro assays are optimal for assessing Dynemicin H’s cytotoxic effects, and what controls are critical for assay validity?

- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) with IC50 determination. Include:

- Positive controls (e.g., doxorubicin for DNA damage).

- Negative controls (vehicle-only treatments).

- Replicate experiments (n ≥ 3) to assess intra- and inter-assay variability.

Normalize data to untreated cells and apply Student’s t-test for significance (p < 0.05) .

Q. How should researchers conduct a literature review to identify gaps in Dynemicin H’s mechanism of action (MoA)?

- Methodological Answer :

Use databases (PubMed, SciFinder) with keywords: “Dynemicin H AND (mechanism OR target).”

Filter for primary literature (1990–2025) and prioritize high-impact journals.

Categorize findings into conceptual buckets: DNA cleavage, redox cycling, or protein interactions .

Identify discrepancies (e.g., conflicting MoA hypotheses) and unresolved questions (e.g., tissue-specific toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of Dynemicin H across experimental models?

- Methodological Answer :

- Meta-analysis : Aggregate data from ≥10 independent studies and assess heterogeneity via Cochran’s Q test.

- Variable isolation : Compare experimental conditions (cell lines, dosing regimens, assay endpoints) using ANOVA to identify confounding factors .

- Mechanistic follow-up : Use isogenic cell models (e.g., DNA repair-deficient vs. wild-type) to test hypotheses derived from meta-analysis .

Q. What advanced statistical models are suitable for analyzing Dynemicin H’s dose-response relationships in combination therapies?

- Methodological Answer :

- Synergy analysis : Apply the Chou-Talalay method (Combination Index) to distinguish additive, synergistic, or antagonistic effects.

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Machine learning : Train random forest models on multi-omics datasets to predict synergistic drug pairs .

Q. What strategies integrate multi-omics data to elucidate Dynemicin H’s molecular targets in complex systems?

- Methodological Answer :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells and apply pathway enrichment (KEGG, GO).

Proteomics : Use SILAC labeling to quantify target engagement (e.g., DNA topoisomerase inhibition).

Cheminformatics : Dock Dynemicin H into predicted targets (e.g., using AutoDock Vina) and validate via SPR binding assays.

- Data integration : Leverage tools like Cytoscape for network pharmacology analysis, ensuring FAIR-compliant data deposition in repositories like ChEMBL .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in preclinical studies of Dynemicin H?

- Methodological Answer :

- Animal studies : Adhere to ARRIVE guidelines for reporting sample size justification, randomization, and blinding .

- Data transparency : Publish raw spectra, assay datasets, and code in Zenodo or Figshare with CC-BY licenses .

- Conflict disclosure : Declare funding sources and potential biases in all publications .

Q. What frameworks enhance the reproducibility of Dynemicin H’s experimental data?

- Methodological Answer :

- Protocol standardization : Use electronic lab notebooks (ELNs) to document reagent lot numbers and instrument calibration dates .

- Collaborative validation : Share synthesized batches with independent labs for cross-institution reproducibility testing .

- Pre-registration : Submit study designs to platforms like Open Science Framework (OSF) prior to experimentation .

Data Management and Publication

Q. How should researchers manage and publish Dynemicin H’s spectral and bioactivity data?

- Methodological Answer :

- FAIR principles : Assign DOIs to datasets via repositories (e.g., NMR data in BMRB, bioactivity in PubChem).

- Metadata standards : Include experimental parameters (e.g., NMR solvent, probe temperature) using ISA-Tab format .

- Machine-readable formats : Export MS/MS data as mzML files and chemical structures as SMILES/SDF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.